6-Iodoimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6-Iodoimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 6th position of the imidazo[1,2-a]pyridine ring and a hydrochloride salt form. It is widely used in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
The primary targets of 6-Iodoimidazo[1,2-a]pyridine hydrochloride are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . Prenylation is a post-translational modification involving the addition of lipid groups to proteins, which facilitates their attachment to cell membranes and influences protein-protein interactions .
Biochemical Pathways
The inhibition of protein prenylation by this compound affects several biochemical pathways. One of the key pathways is the phosphatidylinositol 3-kinase (PI3K) signalling pathway . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of protein prenylation, leading to altered cellular processes such as signal transduction, cell proliferation, and differentiation . In the context of cancer, this disruption can inhibit tumour growth and progression .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the imidazo[1,2-a]pyridine derivative.
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been shown to have antiproliferative activity against various cancer cell lines .
Molecular Mechanism
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of various derivatives with different biological activities.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Iodoimidazo[1,2-a]pyridine hydrochloride in laboratory settings. It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyridine hydrochloride typically involves the iodination of imidazo[1,2-a]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
6-Iodoimidazo[1,2-a]pyridine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives such as:
6-Bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
6-Chloroimidazo[1,2-a]pyridine: Contains a chlorine atom at the 6th position.
6-Fluoroimidazo[1,2-a]pyridine: Features a fluorine atom at the 6th position
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different halogen atoms present .
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXQPGNRLLPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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